5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11-7-12-8-13(10-18)17(15(12)16-9-11)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFZOJZRRGIIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)C=O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Ring Closure
Bromination at the 5-position is achieved using phosphorus oxybromide (POBr₃) in dichloromethane under reflux, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine with >85% efficiency. Alternative routes employ Knorr-type cyclocondensation between aminopyridines and α-ketoesters, though this method introduces variability in regioselectivity.
Introduction of the Phenylsulfonyl Group
Sulfonation at the 1-position is critical for stabilizing the pyrrolo[2,3-b]pyridine structure and enabling further substitutions.
Sulfonation Using Benzenesulfonyl Chloride
The most widely adopted method involves treating 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of sodium hydride (NaH). For example, a suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.2 g, 31 mmol) in tetrahydrofuran (THF) reacts with NaH (1.51 g, 37 mmol) and benzenesulfonyl chloride (3.58 g, 35 mmol) at 0°C, yielding 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine at 94.3% efficiency.
Table 1: Sulfonation Reaction Optimization
DMF-based systems show superior yields due to enhanced solubility of intermediates, though THF remains preferable for large-scale synthesis.
Methylation at the 5-Position
The bromine atom at the 5-position is replaced with a methyl group via Suzuki-Miyaura cross-coupling.
Palladium-Catalyzed Cross-Coupling
A mixture of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10 g, 33 mmol), methylboronic acid (4.9 g, 39 mmol), and Pd(PPh₃)₂Cl₂ (1.14 g, 1.6 mmol) in toluene undergoes reflux to produce 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with 89% yield. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields above 85%.
Aldehyde Functionalization at the 2-Position
The Vilsmeier-Haack reaction installs the aldehyde group regioselectively at the 2-position.
Vilsmeier-Haack Formylation
A solution of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5 g, 17 mmol) in dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃, 2.6 mL, 34 mmol) at 0°C, followed by hydrolysis with sodium acetate to yield the target aldehyde. This method achieves 91% yield with >95% purity.
Table 2: Formylation Efficiency Comparison
| Reagent System | Temperature | Yield (%) |
|---|---|---|
| DMF-POCl₃ | 0°C → RT | 91 |
| Cl₂CHOCH₃-HCOOH | 40°C | 78 |
| N,N-Dimethylacetamide | 50°C | 65 |
Mechanistic Insights and Side Reactions
Sulfonation Side Products
Competitive N-7 sulfonation occurs in <5% of cases when using excess benzenesulfonyl chloride, necessitating chromatographic purification.
Aldehyde Oxidation Mitigation
The aldehyde group is prone to oxidation during storage. Stabilization is achieved by packaging under nitrogen and adding 0.1% w/v butylated hydroxytoluene (BHT).
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the phenylsulfonyl group.
Major Products:
Oxidation: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-carboxylic acid.
Reduction: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-methanol.
Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,3-b]pyridine moiety exhibit significant anticancer properties. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against various cancer cell lines. For instance, derivatives were evaluated for their cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Pyrrolo Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.39 ± 0.06 | |
| Compound B | HCT116 | 0.46 ± 0.04 | |
| Compound C | A549 | 0.19 ± 0.03 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Studies have reported that certain derivatives can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Building Blocks for Drug Synthesis
Development of Functional Materials
The unique electronic properties of pyrrolo compounds allow them to be explored in materials science for applications such as organic semiconductors and sensors. The incorporation of the phenylsulfonyl group enhances solubility and stability, making these compounds suitable for use in electronic devices and biosensors .
Case Study 1: Anticancer Drug Development
In a recent study, researchers synthesized a series of pyrrolo derivatives based on 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. These compounds underwent biological evaluation against multiple cancer cell lines, revealing promising results with several candidates exhibiting low IC50 values, indicating high potency against tumor growth .
Case Study 2: Anti-inflammatory Drug Screening
Another study focused on the anti-inflammatory potential of this compound class. Researchers conducted assays to evaluate the inhibition of pro-inflammatory cytokines in vitro, demonstrating that specific derivatives significantly reduced inflammation markers in cell cultures .
Mechanism of Action
The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the binding affinity of the compound to certain receptors, such as the serotonin-6 receptor (5-HT6R). This interaction modulates the release of neurotransmitters like glutamate and acetylcholine, which are crucial for cognitive functions . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The primary structural analogues of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde include halogenated derivatives and other sulfonated pyrrolopyridines. Below is a comparative analysis:
Structural and Reactivity Differences
The bromo substituent in the analogue is electron-withdrawing, enhancing electrophilic reactivity and making it a candidate for metal-catalyzed cross-coupling reactions .
Physicochemical Properties: The brominated derivative has a higher molecular weight (365.20 vs. 300.33 g/mol), which may reduce solubility in polar solvents compared to the methylated compound.
Synthetic Utility :
- The methyl derivative’s carbaldehyde group offers a reactive site for condensation or nucleophilic addition reactions, useful in constructing complex heterocycles .
- The bromo analogue’s halogen substituent enables functionalization via palladium-catalyzed reactions, broadening its utility in drug discovery .
Limitations of Available Data
- No direct pharmacological or kinetic data (e.g., IC₅₀, logP) are available for either compound, limiting a deeper comparative analysis.
Biological Activity
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C₁₄H₁₁N₂O₂S
- Molecular Weight : 273.31 g/mol
- CAS Number : 121228703
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Protein Kinases : Many pyrrole derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways.
- Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For example:
- Case Study 1 : A derivative similar to 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was evaluated for its cytotoxic effects on breast cancer cells. The results showed significant inhibition of cell proliferation at low micromolar concentrations, indicating potential as an anticancer agent .
Antimicrobial Activity
Pyrrole derivatives have been explored for their antimicrobial properties:
- Case Study 2 : A related compound demonstrated effective antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involved disruption of bacterial cell membranes .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and safety profile is crucial for potential therapeutic applications:
- Absorption and Distribution : Studies suggest that compounds in this class exhibit good bioavailability and can penetrate the blood-brain barrier effectively.
- Toxicity Studies : Initial toxicity assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxicity at higher concentrations.
Q & A
Q. What are the established synthetic routes for 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?
The synthesis typically involves multi-step protocols:
- Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via cyclization of halogenated precursors (e.g., ethyl 2-chloronicotinate derivatives) under Pd-catalyzed conditions .
- Sulfonylation : Introduction of the phenylsulfonyl group at the 1-position using benzenesulfonyl chloride in the presence of a base like NaH .
- Formylation : Installation of the aldehyde group at the 2-position via Vilsmeier-Haack reaction or directed ortho-metalation followed by formylation . Key challenges include optimizing reaction temperatures and protecting group strategies to prevent side reactions .
Q. How is the aldehyde functional group characterized in this compound?
The aldehyde moiety is confirmed using:
- ¹H NMR : A characteristic singlet at δ 9.8–10.2 ppm for the aldehyde proton.
- IR Spectroscopy : A strong absorption band near 1700–1720 cm⁻¹ (C=O stretch).
- HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted intermediates .
- Recrystallization : Ethanol/water mixtures are used to achieve high-purity crystalline forms .
Advanced Research Questions
Q. How does the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the pyrrolo[2,3-b]pyridine core, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3- or 5-positions. However, steric hindrance from the sulfonyl group may reduce yields in bulky substituent introductions .
Q. What strategies address instability of the aldehyde group during storage?
Q. Are there contradictions in reported biological activities of related pyrrolo[2,3-b]pyridine derivatives?
Yes. For example:
- Anticancer Activity : Some studies report IC₅₀ values <1 µM against kinase targets (e.g., FGFR), while others note reduced potency due to poor solubility .
- Mechanistic Ambiguities : While interactions with ATP-binding pockets are hypothesized, exact binding modes remain unresolved . Resolution requires structural biology (e.g., X-ray crystallography) and in vivo pharmacokinetic profiling .
Methodological Considerations
Q. How to optimize regioselectivity in substitutions on the pyrrolo[2,3-b]pyridine scaffold?
- Directing Groups : Use transient protecting groups (e.g., Boc) to direct electrophilic substitutions to specific positions .
- Metalation : Employ LDA (lithium diisopropylamide) at -78°C for directed deprotonation and functionalization at the 3-position .
Q. What computational tools predict the compound’s solubility and bioavailability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
